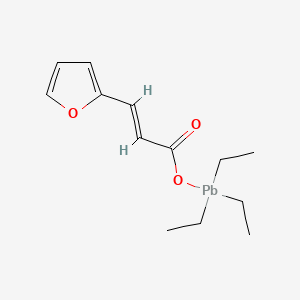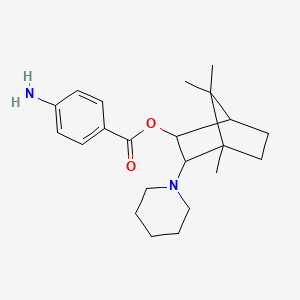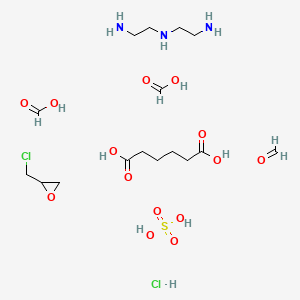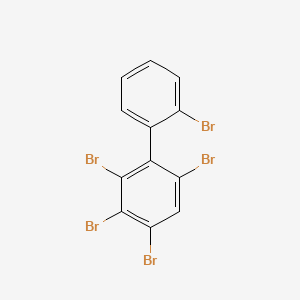
1,1'-Biphenyl, 2,2',3,4,6-pentabromo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,1’-Biphenyl, 2,2’,3,4,6-pentabromo- is a polybrominated biphenyl compound. Polybrominated biphenyls are a group of synthetic organic compounds with multiple bromine atoms attached to a biphenyl structure. These compounds are known for their use as flame retardants in various consumer products, including electronics, textiles, and plastics .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,1’-Biphenyl, 2,2’,3,4,6-pentabromo- can be synthesized through the bromination of biphenyl. The process involves the reaction of biphenyl with bromine in the presence of a catalyst, such as iron or aluminum bromide. The reaction is typically carried out in a solvent like carbon tetrachloride or chloroform, under controlled temperature and pressure conditions .
Industrial Production Methods: Industrial production of 1,1’-Biphenyl, 2,2’,3,4,6-pentabromo- follows similar synthetic routes but on a larger scale. The process involves continuous bromination of biphenyl in large reactors, with careful monitoring of reaction conditions to ensure high yield and purity. The product is then purified through crystallization or distillation .
Análisis De Reacciones Químicas
Types of Reactions: 1,1’-Biphenyl, 2,2’,3,4,6-pentabromo- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding biphenyl derivatives with different oxidation states.
Reduction Reactions: Reduction of the bromine atoms can lead to the formation of less brominated biphenyl compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium hydroxide or potassium hydroxide in polar solvents.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction Reactions: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed:
Substitution Reactions: Formation of biphenyl derivatives with different functional groups.
Oxidation Reactions: Formation of biphenyl quinones or other oxidized derivatives.
Reduction Reactions: Formation of less brominated biphenyl compounds.
Aplicaciones Científicas De Investigación
1,1’-Biphenyl, 2,2’,3,4,6-pentabromo- has several scientific research applications, including:
Chemistry: Used as a flame retardant in the synthesis of various polymers and materials.
Biology: Studied for its effects on biological systems, including its potential toxicity and environmental impact.
Medicine: Investigated for its potential use in drug delivery systems and as a component in pharmaceutical formulations.
Mecanismo De Acción
The mechanism of action of 1,1’-Biphenyl, 2,2’,3,4,6-pentabromo- involves its interaction with biological molecules and pathways. The compound can bind to proteins and enzymes, altering their function and activity. It can also interact with cellular membranes, affecting their integrity and permeability. The bromine atoms in the compound contribute to its flame-retardant properties by releasing bromine radicals that inhibit the combustion process .
Comparación Con Compuestos Similares
- 2,2’,4,5,5’-Pentabromobiphenyl
- 2,2’,3,4,5,6-Hexabromobiphenyl
- Decabromodiphenyl ether (DBDPE)
Comparison: 1,1’-Biphenyl, 2,2’,3,4,6-pentabromo- is unique due to its specific bromination pattern, which imparts distinct chemical and physical properties. Compared to other polybrominated biphenyls, it has a higher degree of bromination, leading to enhanced flame-retardant properties. Additionally, its specific substitution pattern affects its reactivity and interactions with other molecules .
Propiedades
Número CAS |
77910-04-4 |
|---|---|
Fórmula molecular |
C12H5Br5 |
Peso molecular |
548.7 g/mol |
Nombre IUPAC |
1,2,3,5-tetrabromo-4-(2-bromophenyl)benzene |
InChI |
InChI=1S/C12H5Br5/c13-7-4-2-1-3-6(7)10-8(14)5-9(15)11(16)12(10)17/h1-5H |
Clave InChI |
HFCFSKONCLKHSY-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C(=C1)C2=C(C(=C(C=C2Br)Br)Br)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


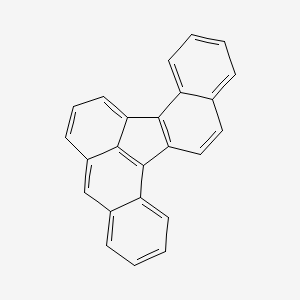
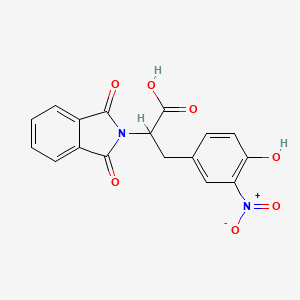

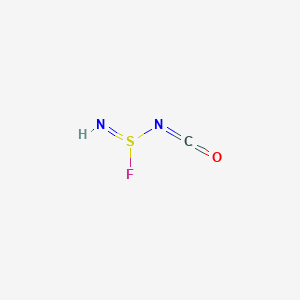

![1-[(2-Bromophenyl)methyl]-1-ethylaziridin-1-ium chloride](/img/structure/B14437727.png)

![Ethanone, 1-[2-hydroxy-6-(methoxymethoxy)phenyl]-](/img/structure/B14437740.png)
![3-Chloro-N-[(1-oxo-1lambda~5~-pyridin-4-yl)methyl]benzamide](/img/structure/B14437747.png)
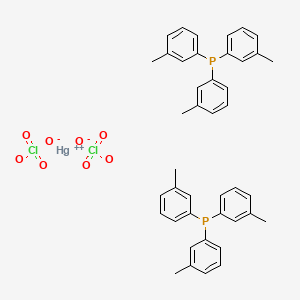
![[3-(Acetyloxy)-2-oxo-2H-pyran-6-yl]methylene diacetate](/img/structure/B14437763.png)
